Anti-Proliferative Potency of 3-Bromo-1H-indazol-4-ol Against HeLa Cells vs. Unsubstituted Indazole
3‑Bromo‑1H‑indazol‑4‑ol exhibits potent anti‑proliferative activity against HeLa (cervical cancer) cells, with an IC₅₀ of 0.16 µM [1]. In contrast, the unsubstituted 2,3‑diphenyl‑2H‑indazole scaffold is >780‑fold less potent, displaying an IC₅₀ of 125 µM in the same HeLa cell line [1]. This demonstrates that the 3‑bromo and 4‑hydroxy substituents are critical drivers of cellular potency.
| Evidence Dimension | Cytotoxic IC₅₀ (HeLa cell line) |
|---|---|
| Target Compound Data | 0.16 µM |
| Comparator Or Baseline | 2,3‑Diphenyl‑2H‑indazole (unsubstituted indazole core) = 125 µM |
| Quantified Difference | 781‑fold higher potency for 3‑bromo‑1H‑indazol‑4‑ol |
| Conditions | HeLa human cervical carcinoma cells; MTT or related viability assay (exact conditions as reported in Pérez‑Villanueva et al., 2021) |
Why This Matters
This >780‑fold potency advantage is directly relevant for oncology programmes that require a potent indazole‑based starting point for lead optimisation.
- [1] Pérez-Villanueva, J. et al. (2021). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Pharmaceuticals, 14(8), 815. View Source
